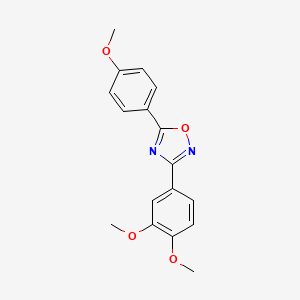
N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide, also known as DMQH, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQH belongs to the class of hydrazide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has been shown to induce apoptosis by activating the caspase pathway and downregulating anti-apoptotic proteins. N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In infectious diseases, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has been shown to disrupt bacterial cell membranes and inhibit the activity of enzymes involved in cell wall synthesis. In neurodegenerative diseases, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has been reported to inhibit the production of reactive oxygen species and reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has been reported to inhibit cell proliferation, induce apoptosis, and block cell cycle progression. N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has also been shown to reduce the expression of angiogenic factors, which are involved in the growth of blood vessels that supply tumors. In infectious diseases, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has been reported to have antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response to infection. In neurodegenerative diseases, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has been reported to reduce oxidative stress and neuroinflammation, which are known to contribute to the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide is also relatively easy to synthesize and can be obtained in high yields. However, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has some limitations for lab experiments, including its limited stability in aqueous solutions and its potential for oxidation and degradation under certain conditions. N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide also has limited bioavailability and may require the use of specialized delivery systems to achieve therapeutic effects in vivo.
Direcciones Futuras
There are several future directions for N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide research, including the development of new synthetic methods to improve its yield and purity. N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide could also be further studied for its potential therapeutic applications in cancer, infectious diseases, and neurodegenerative disorders. In cancer research, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide could be studied in combination with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. In infectious disease research, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide could be studied for its potential to overcome drug resistance and to target specific bacterial or fungal pathogens. In neurodegenerative disease research, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide could be studied for its potential to modulate the immune response and to promote neuronal survival and regeneration.
Métodos De Síntesis
N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide can be synthesized by the reaction of 2-hydroxybenzohydrazide with 2,8-dimethyl-4-quinolinecarbaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride. The yield of N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide can be optimized by varying the reaction conditions, such as the temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has also been reported to have antimicrobial activity against a range of bacteria and fungi. In neurodegenerative disease research, N'-(2,8-dimethyl-4-quinolinyl)-2-hydroxybenzohydrazide has been studied for its potential neuroprotective effects, including the inhibition of oxidative stress and neuroinflammation.
Propiedades
IUPAC Name |
N'-(2,8-dimethylquinolin-4-yl)-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-6-5-8-13-15(10-12(2)19-17(11)13)20-21-18(23)14-7-3-4-9-16(14)22/h3-10,22H,1-2H3,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMCZQUBYNSORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)


![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)

![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)

![(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)
![17-[(5-chloro-2-ethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5832611.png)